



Application Notes: The Use of Diminazene Aceturate in Cardiovascular Disease Research

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Compound of Interest		
Compound Name:	Diminazene	
Cat. No.:	B1218545	Get Quote

Introduction

Diminazene aceturate (DIZE) is a small molecule, historically used as an anti-trypanosomal drug, that has garnered significant attention in cardiovascular research for its "off-target" effects as an activator of Angiotensin-Converting Enzyme 2 (ACE2).[1][2] ACE2 is a critical enzyme in the Renin-Angiotensin System (RAS), acting as a negative regulator by converting the vasoconstrictor Angiotensin II (Ang II) into the vasodilatory and cardioprotective peptide Angiotensin-(1-7) [Ang-(1-7)].[3][4] The imbalance between the classical RAS axis (ACE/Ang II/AT1R) and the protective axis (ACE2/Ang-(1-7)/Mas Receptor) is a key factor in the development and progression of cardiovascular diseases (CVD).[1]

Diminazene has been shown to exert beneficial effects in various experimental models of CVD, including myocardial infarction, pulmonary hypertension, cardiac fibrosis, and hypertension. Its mechanism of action is primarily attributed to the activation of the protective ACE2/Ang-(1-7)/MasR axis, leading to reduced inflammation, decreased fibrosis, improved endothelial function, and enhanced cardiac function. These properties make DIZE a valuable pharmacological tool for investigating the role of ACE2 in cardiovascular pathophysiology and for exploring novel therapeutic strategies targeting the RAS.

Mechanism of Action: Modulating the Renin-Angiotensin System

The cardioprotective effects of **Diminazene** are largely attributed to its ability to shift the balance of the Renin-Angiotensin System (RAS) from its deleterious classical axis towards its protective counter-regulatory axis.



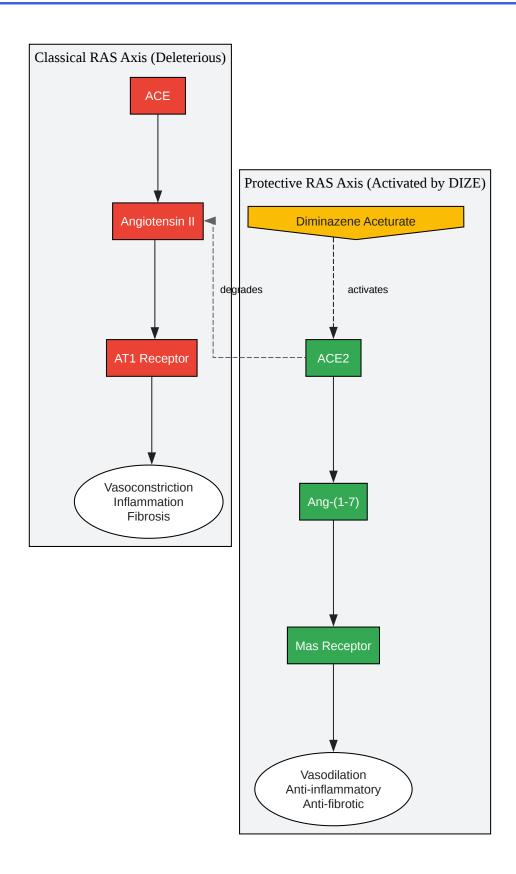




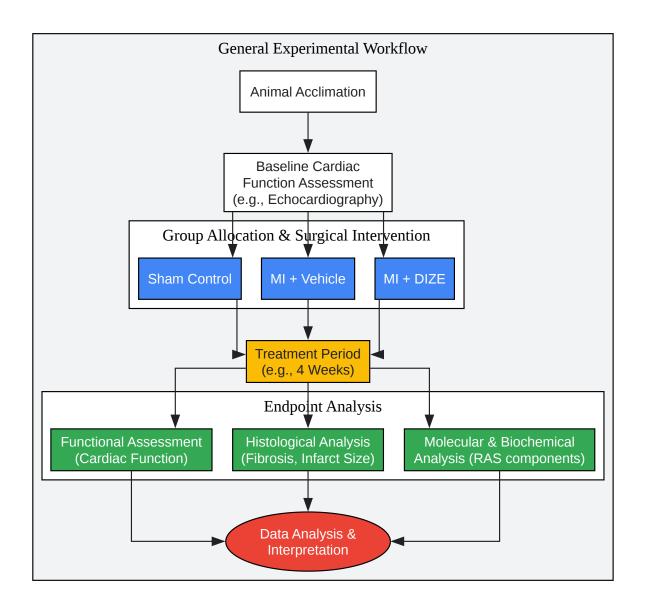
The classical RAS pathway involves the conversion of Angiotensin I to Angiotensin II by ACE. Ang II then binds to the Angiotensin Type 1 Receptor (AT1R), leading to vasoconstriction, inflammation, fibrosis, and hypertrophy, all of which contribute to cardiovascular pathology.

Diminazene is a putative activator of ACE2. ACE2 counteracts the effects of the classical pathway by converting Ang II into Angiotensin-(1-7). Ang-(1-7) subsequently binds to the Mas receptor (MasR), initiating signaling cascades that result in vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative effects, thereby conferring cardioprotection. By enhancing the activity of the ACE2/Ang-(1-7)/MasR axis, **Diminazene** helps to mitigate the detrimental effects of excessive Ang II stimulation.









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